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Compound of Interest

Compound Name: 2-Bromoterephthalic acid

Cat. No.: B1265625

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromoterephthalic acid (CAS No. 586-35-6), a valuable building block in organic synthesis,
particularly for the development of pharmaceuticals, agrochemicals, and specialty polymers.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for these analytical
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 2-Bromoterephthalic acid, both *H and 13C NMR data are presented below.

'H NMR Spectral Data

The 'H NMR spectrum of 2-Bromoterephthalic acid, typically recorded in a deuterated solvent
such as DMSO-ds, reveals the chemical environment of the protons on the aromatic ring.
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Parameter Value

Nucleus H
Spectrometer Frequency 400 MHz[1]
Solvent DMSO-ds[1][2]
Chemical Shift (d) in ppm Assignment
8.17 (d) Aromatic Proton
8.01 (dd) Aromatic Proton
7.85 (d) Aromatic Proton

Note: The multiplicity (d = doublet, dd = doublet of doublets) indicates the coupling between
adjacent protons.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
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Parameter Value
Nucleus 13C
Spectrometer Frequency 400 MHz[3]

Solvent

DMSO-de[2][3]

Chemical Shift (d) in ppm

Assignment

167.1 Carboxylic Acid Carbon
165.8 Carboxylic Acid Carbon
137.5 Aromatic Carbon
135.2 Aromatic Carbon
132.9 Aromatic Carbon
131.8 Aromatic Carbon
130.2 Aromatic Carbon
122.9 Aromatic Carbon (C-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key Absorption Bands

Technique Assignment
(cm~)
) O-H stretch (carboxylic acid
KBr disc 3435, 3100-2500 (broad) _
dimer)[2]
1700 C=0 stretch (carbonyl)[2]
1580, 1450 C=C stretch (aromatic)[2]
1280 C-O stretch / O-H bend[2]
920 O-H bend (out-of-plane)[2]
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and
elemental composition of a compound.

Technique m/z Values Assignment

[M]* (Molecular ion peak,

showing the characteristic

Electron Impact (El) 244 [ 246 o
bromine isotope pattern)[2][4]
[5]

2271229 [M-OH]*[2][4][5]

199 /201 [M-COOH]* or [M-H20-CO]*

Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity
(e.g., 244 and 246) is characteristic of a compound containing one bromine atom, due to the
natural abundance of its two stable isotopes, 7°Br and 8Br.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromoterephthalic acid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de). Ensure the sample is fully
dissolved.[2]

e Instrument Setup: Utilize a spectrometer operating at a field strength of 300 MHz or higher
for tH NMR and 75 MHz or higher for 13C NMR. Use tetramethylsilane (TMS) as an internal
standard (0 ppm).[2]

o Data Acquisition: Acquire the *H and 3C NMR spectra at room temperature. For 33C NMR, a
sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[2]
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Data Processing: Process the raw data using appropriate software, which includes Fourier
transformation, phase correction, and baseline correction.[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 2-Bromoterephthalic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.[2]

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Set the
spectral range, typically from 4000 to 400 cm~1, and acquire the spectrum.[2]

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the 2-Bromoterephthalic acid sample
into the mass spectrometer.[2]

lonization:

o Electron Impact (El): The sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation.

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent and sprayed
into the mass spectrometer at a high voltage. This is a softer ionization technique that
often keeps the molecular ion intact.[2]

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by
the mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromoterephthalic acid.

Sample Preparation

2-Bromoterephthalic Acid

‘/SpectroscoPc Analysis

NMR Spectroscopy
(*H and 3C)

\
\

¥ Data Acquisititv)n & Processing

IR Spectroscopy Mass Spectrometry

NMR Spectra IR Spectrum Mass Spectrum

AN L
AN pd

s\wgfral Elucﬁyio/n
Y

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoterephthalic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265625#spectroscopic-data-of-2-bromoterephthalic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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